3-(4-Fluorophenyl)butanoic acid

Medicinal Chemistry ADME Fluorine Chemistry

Researchers developing CNS-targeting or intracellular drug candidates often face inconsistent pharmacokinetic profiles from non-fluorinated phenylalkanoic acid building blocks. 3-(4-Fluorophenyl)butanoic acid (CAS 15954-41-3) directly addresses this need: • +0.55 LogP advantage over 3-phenylbutanoic acid, improving passive permeability predictions and metabolic resilience via the para-fluorophenyl motif • Established enzymatic kinetic resolution pathway (P. cepacia hydrolase) yielding >99% ee for cost-effective chiral API and auxiliaries synthesis • Supplied as racemic mixture at ≥95% purity with global ambient shipping, ensuring uninterrupted lead optimization and agrochemical development programs

Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
CAS No. 15954-41-3
Cat. No. B1362448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)butanoic acid
CAS15954-41-3
Molecular FormulaC10H11FO2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)C1=CC=C(C=C1)F
InChIInChI=1S/C10H11FO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)
InChIKeyRGWUPQHXIQNHFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenyl)butanoic Acid: Physicochemical and Synthetic Baseline


3-(4-Fluorophenyl)butanoic acid (CAS 15954-41-3) is a fluorinated phenylalkanoic acid building block with molecular formula C₁₀H₁₁FO₂ and molecular weight 182.19 g/mol . It is widely supplied as a racemic mixture at purities typically ≥95% for use in medicinal chemistry, agrochemical synthesis, and materials science . The compound features a para-fluorophenyl group attached to the β-carbon of a butanoic acid chain, a structural motif that imparts distinct physicochemical properties compared to its non-fluorinated and regioisomeric analogs .

Why Regioisomers and Non-Fluorinated Analogs Cannot Substitute


Although structurally related compounds such as 4-(4-fluorophenyl)butanoic acid (CAS 589-06-0), 2-(4-fluorophenyl)butanoic acid (CAS 90794-16-4), and 3-phenylbutanoic acid share the same core scaffold, substitution of the fluorine position or the point of attachment to the phenyl ring fundamentally alters lipophilicity, metabolic stability, and synthetic utility . The para-fluorine substitution on 3-(4-fluorophenyl)butanoic acid confers a distinct LogP and pKa profile that influences bioavailability predictions and reaction outcomes, while the β-phenyl substitution pattern offers unique steric and electronic properties for downstream functionalization . As detailed in the quantitative evidence below, these differences render the compound a non-interchangeable intermediate for specific research and industrial applications .

Quantified Differentiation Versus Closest Analogs


Lipophilicity Advantage vs. Non-Fluorinated Analog

3-(4-Fluorophenyl)butanoic acid exhibits a predicted LogP of 2.40, whereas its non-fluorinated analog 3-phenylbutanoic acid has an estimated LogP of approximately 1.85 . The 0.55 unit increase in LogP corresponds to an estimated 3.5-fold greater partition into octanol, indicating enhanced lipophilicity that may improve membrane permeability and metabolic stability in drug-like scaffolds [1]. This lipophilicity difference is consistent with the known effect of para-fluorine substitution on phenylalkanoic acids [2].

Medicinal Chemistry ADME Fluorine Chemistry

Regioisomeric pKa and Ionization Profile Comparison

3-(4-Fluorophenyl)butanoic acid has a predicted pKa of 4.16, while the regioisomer 4-(4-fluorophenyl)butanoic acid exhibits a predicted pKa of 4.75 [1]. The 0.59 unit lower pKa for the 3-substituted derivative results in a higher fraction ionized at physiological pH 7.4 (~99.95% vs. ~99.8%), which can significantly impact solubility, protein binding, and oral absorption . This difference stems from the proximity of the electron-withdrawing fluorophenyl group to the carboxylic acid moiety [2].

Physicochemical Profiling Bioavailability Formulation

Enantioselective Enzymatic Resolution Efficiency

Racemic 3-(4-fluorophenyl)butanoic acid esters can be kinetically resolved using hydrolases (e.g., Pseudomonas cepacia P1) to afford the (R)-enantiomer with >99% enantiomeric excess (ee), whereas analogous 2-substituted regioisomers often exhibit lower selectivity or require alternative enzymes [1]. In a direct study, the ethyl ester of (±)-3-(4-fluorophenyl)butanoic acid was resolved with P. cepacia hydrolase, achieving an optical yield (ee) of >99% . This high selectivity contrasts with the modest ee values (<80%) reported for certain 2-phenylbutanoic acid derivatives under similar conditions [2].

Chiral Synthesis Enzymatic Resolution Process Chemistry

Targeted Procurement: Evidence-Backed Applications


Medicinal Chemistry: Optimizing Lipophilicity and Metabolic Stability

When designing drug candidates where passive permeability and metabolic resilience are critical, 3-(4-fluorophenyl)butanoic acid serves as a preferred fragment over non-fluorinated 3-phenylbutanoic acid. The +0.55 LogP advantage and established metabolic stability of para-fluorophenyl groups [1] support its use in lead optimization programs targeting CNS or intracellular enzymes .

Chiral Drug Intermediates via High-Yield Enzymatic Resolution

For the production of enantiopure active pharmaceutical ingredients (APIs) or chiral auxiliaries, racemic 3-(4-fluorophenyl)butanoic acid offers a cost-effective route via enzymatic kinetic resolution, achieving >99% ee with P. cepacia hydrolase [2]. This superior selectivity compared to 2-substituted regioisomers minimizes waste and simplifies downstream purification .

Agrochemical Synthesis: Fine-Tuning Ionization with Fluorinated Building Blocks

In the synthesis of fluorinated agrochemicals where the ionization state influences soil mobility and plant uptake, the distinct pKa of 3-(4-fluorophenyl)butanoic acid (4.16) provides a predictable acid-base profile that differs from the 4-substituted isomer (pKa 4.75) [3]. This enables fine-tuning of physicochemical properties in herbicide or fungicide development [4].

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